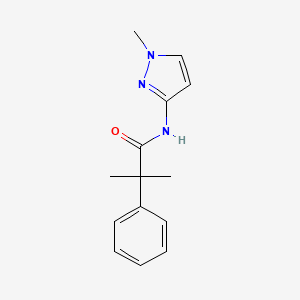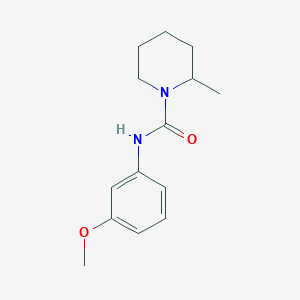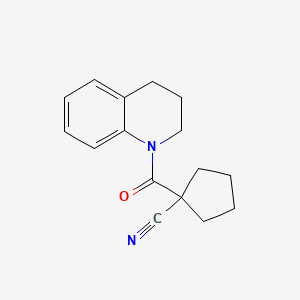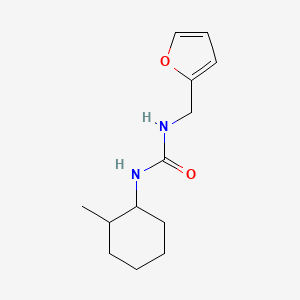![molecular formula C18H18FNO2 B7508497 (3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)
(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is known for its ability to modulate various biological pathways.
Wissenschaftliche Forschungsanwendungen
(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the proliferation of cancer cells. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of (3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone involves its ability to modulate various biological pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of Alzheimer's and Parkinson's disease. It also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and pro-inflammatory cytokines in the brain. It also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been shown to improve cognitive function and motor coordination in animal models of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone is its ability to modulate various biological pathways, making it a potential therapeutic candidate for various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of (3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone. One direction is to study its potential therapeutic applications in other diseases such as multiple sclerosis and Huntington's disease. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and solubility. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets.
Synthesemethoden
The synthesis of (3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone involves the reaction of 4-(4-hydroxyphenyl)piperidine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or ethyl acetate, and the product is obtained after purification using column chromatography.
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-3-1-2-15(12-16)18(22)20-10-8-14(9-11-20)13-4-6-17(21)7-5-13/h1-7,12,14,21H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVMCJKJOIMMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)O)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)

![1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508438.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B7508454.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)
![1-[2-(4-fluorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508459.png)
![1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508465.png)




![1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea](/img/structure/B7508502.png)
